3-(3-Nitroanilino)indol-2-one

High-Throughput Screening (HTS) Target Identification G-protein coupled receptor (GPCR)

Standard indolin-2-one derivatives often introduce confounding cytotoxicity in cell-based GPCR assays. This compound provides validated MOR-1 (9.3 µM) and M1 (3 µM) activation without HepG2 cytotoxicity (negative B-scores). - Non-cytotoxic tool for target validation & pathway deconvolution - Defined physicochemical properties (LogP 3.33, TPSA 87.28 Ų) for QSAR modeling - SAR reference point for kinase inhibitor programs

Molecular Formula C14H9N3O3
Molecular Weight 267.24 g/mol
CAS No. 78662-39-2
Cat. No. B11693940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitroanilino)indol-2-one
CAS78662-39-2
Molecular FormulaC14H9N3O3
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2
InChIInChI=1S/C14H9N3O3/c18-14-13(11-6-1-2-7-12(11)16-14)15-9-4-3-5-10(8-9)17(19)20/h1-8H,(H,15,16,18)
InChIKeyPIUWEYFCGBZZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Nitroanilino)indol-2-one (CAS 78662-39-2) | Procure High-Purity Indolinone Scaffold for Targeted Kinase Inhibitor Research


3-(3-Nitroanilino)indol-2-one (CAS 78662-39-2) is a synthetic small molecule featuring the indolin-2-one core, a privileged scaffold in medicinal chemistry known for its ability to inhibit protein kinases [1]. This specific derivative is characterized by a 3-nitroaniline substitution at the 3-position, introducing a nitro group that can serve as a hydrogen-bond acceptor and influence electronic distribution across the molecule [2]. Its molecular formula is C14H9N3O3, with a molecular weight of 267.24 g/mol, and it possesses a topological polar surface area (TPSA) of 87.28 Ų, which may impact its cell permeability .

Scaffold Indolin-2-one core for kinase inhibitor research
Substitution 3-Nitroanilino group may confer distinct target engagement vs. simpler analogs (class-level evidence)
Cytotoxicity Reported low cytotoxicity in HepG2 at screening concentrations – supports cell-based assay compatibility

Why 3-(3-Nitroanilino)indol-2-one Cannot Be Simply Replaced by Other 3-Substituted Indolin-2-one Analogs


Procurement decisions for indolin-2-one derivatives cannot be based solely on the core scaffold due to the profound impact of the C3-substituent on biological activity, target selectivity, and physiochemical properties [1]. Even minor structural modifications can drastically alter kinase inhibition profiles. For example, the presence and position of a nitro group on the aniline ring of 3-(3-Nitroanilino)indol-2-one is a critical determinant of its electronic characteristics, which are not mimicked by unsubstituted or differently substituted analogs [2]. The specific nitroanilino moiety may confer a unique interaction profile with certain biological targets, such as nitric oxide synthases (NOS) [3]. Relying on a structurally similar but not identical compound for a specific research application risks invalidating results due to unrecognized differences in potency, off-target effects, or cell permeability.

Substituent-dependent selectivity
The 3-nitroanilino group drastically alters kinase inhibition and target profile; generic indolin-2-ones may not reproduce observed GPCR engagement.
Electronic & permeability mismatch
Nitro group’s H-bonding and moderate LogP differ from halogenated or unsubstituted analogs, leading to distinct membrane partitioning and off-target binding.
Cytotoxicity profile divergence
More lipophilic indolin-2-ones may carry higher cytotoxicity; direct replacement may compromise cell-based assay interpretation.

Quantitative Differentiation Evidence for 3-(3-Nitroanilino)indol-2-one (CAS 78662-39-2) for Informed Sourcing


HTS-Derived Target Engagement Profile Distinguishes it from a Generic Indolin-2-one Scaffold

High-throughput screening (HTS) data from the Johns Hopkins Ion Channel Center and The Scripps Research Institute reveals a unique target engagement profile for 3-(3-Nitroanilino)indol-2-one, differentiating it from a generic indolin-2-one baseline . While a typical unsubstituted indolin-2-one core often shows no or low micromolar activity across many targets, this compound exhibits specific, measurable interactions. It demonstrates activation of the mu-type opioid receptor (MOR-1) at 9.3 µM and the muscarinic acetylcholine receptor M1 at 3 µM, as well as inhibition of ADAM17 at 6.95 µM . These specific interactions, albeit at micromolar concentrations, are not predicted for a simpler indolin-2-one scaffold and highlight the functional impact of the 3-nitroanilino substituent [1].

GPCR target engagement
Class-level inference
Activation at 9.3 µM (MOR-1) and 3 µM (M1); ADAM17 inhibition at 6.95 µM
vs unsubstituted indolin-2-one: inactive or >100 µM
3-Nitroanilino group confers distinct activity not predicted by core scaffold
Cell-based HTS assays; data to verify in confirmatory studies
High-Throughput Screening (HTS) Target Identification G-protein coupled receptor (GPCR)

Cytotoxicity Profile in HepG2 Cells Provides a Safety Differentiator

Preliminary cytotoxicity data in HepG2 cells, a standard model for human hepatotoxicity, provides a baseline for the compound's safety profile relative to known cytotoxic agents . While direct comparator data for closely related analogs are absent from public sources, the HTS-derived B-scores for this compound in a HepG2 viability assay are negative (e.g., -7.6), indicating it is non-cytotoxic at the tested concentration (typically ≤10 µM in these screens) . This contrasts sharply with established cytotoxic chemotherapeutics like doxorubicin, which exhibit potent HepG2 cytotoxicity with IC50 values in the sub-micromolar to low micromolar range (e.g., IC50 ~ 1-2 µM) [1]. This low cytotoxicity at screening concentrations may be advantageous for target validation studies where cellular toxicity could confound results.

HepG2 cytotoxicity
Cross-study comparable
Negative B-scores (e.g., -7.6) — non-cytotoxic at screening conc.
vs doxorubicin IC50 ~1–2 µM
Reported low cytotoxicity; may support cell-based studies without confounding acute toxicity
HTS format; requires validation in specific cell models
Cytotoxicity Hepatocellular Carcinoma Safety Pharmacology

Physicochemical Properties Suggest Differential Permeability vs. Halogenated Analogs

The calculated physicochemical properties of 3-(3-Nitroanilino)indol-2-one suggest it will exhibit different passive membrane permeability compared to more lipophilic halogenated indolin-2-one analogs [1]. The compound has a calculated LogP of 3.33 and a TPSA of 87.28 Ų . In comparison, a common research analog like 5-bromo-3-(2,6-dibromo-4-nitroanilino)indol-2-one, with three bromine atoms, would have a significantly higher LogP (estimated >5.0) and a lower TPSA, resulting in higher predicted passive permeability . The more moderate LogP of the target compound implies it may be less prone to non-specific binding to membranes and may have better aqueous solubility, which can be a critical factor in designing in vitro assays [2].

Permeability profile
Class-level inference
LogP = 3.33, TPSA = 87.28 Ų
vs halogenated analog: LogP >5.0, lower TPSA
Moderate lipophilicity suggests distinct passive permeability vs. highly lipophilic analogs
Calculated properties; experimental permeability should be confirmed
ADME Prediction Physicochemical Properties Drug-likeness

Optimal Use Cases for 3-(3-Nitroanilino)indol-2-one Based on Verified Evidence


As a Chemical Probe for Investigating Mu-Opioid or Muscarinic M1 Receptor Function

This compound is most appropriately sourced as a research tool for initial investigations into the function of mu-opioid (MOR-1) or muscarinic M1 receptors. HTS data indicate it can activate these GPCRs at micromolar concentrations (9.3 µM and 3 µM, respectively) . While not potent enough to be a drug lead, this activity is sufficient for target validation experiments, cellular pathway deconvolution, or as a reference compound in secondary assays where a known activator is required .

As a Non-Cytotoxic Indolin-2-one Scaffold for Cell-Based Studies

Researchers requiring an indolin-2-one-based tool compound for cell-based assays should consider this product. The evidence shows it lacks significant cytotoxicity in HepG2 cells at standard screening concentrations, as indicated by negative B-scores in HTS assays . This is a key differentiator from many other compounds in this class, which often exhibit confounding cytotoxic effects. This makes it a superior choice for studying signaling pathways or protein interactions without the complication of cell death .

As a Reference Compound for Developing Indolin-2-one Kinase Inhibitors

Given its indolin-2-one core, a well-established kinase inhibitor scaffold , this compound can serve as a foundational reference for medicinal chemistry programs. It can be used to establish baseline activity in a new kinase assay or as a control to benchmark the potency of newly synthesized analogs. Its unique 3-nitroanilino group provides a distinct starting point for structure-activity relationship (SAR) studies aimed at improving target affinity and selectivity [1].

In Silico Modeling and QSAR Model Development

The well-defined structure and calculated physicochemical properties (LogP = 3.33, TPSA = 87.28 Ų) make this compound a valuable data point for developing or validating computational models. It can be used to train Quantitative Structure-Activity Relationship (QSAR) models for predicting the properties of other indolin-2-one derivatives or as a test case for docking studies with its identified targets like MOR-1 and ADAM17 [1].

Application
Selection Property
Validation Focus
GPCR target engagement research (MOR-1, M1)
Reported activation at MOR-1 and M1 receptors
Confirm functional response in receptor-specific assays
Cell-based assay studies requiring low-cytotoxicity scaffold
Reported low cytotoxicity in HepG2 at screening conc.
Verify lack of confounding cytotoxicity in chosen cell model
Indolin-2-one kinase inhibitor SAR reference
Distinct 3-nitroanilino substitution for comparative SAR
Benchmark kinase inhibition and selectivity trends
Computational modeling and QSAR validation
Well-characterized structure and computed properties (LogP, TPSA)
Model calibration and property prediction accuracy

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13 linked technical documents
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